molecular formula C13H22ClNO2S B12750951 alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride CAS No. 131961-52-9

alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride

Cat. No.: B12750951
CAS No.: 131961-52-9
M. Wt: 291.84 g/mol
InChI Key: IYXDNGRRMVMRGH-UHFFFAOYSA-N
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Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and a methylthio group attached to a benzenemethanol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride typically involves multiple steps, starting with the preparation of the benzenemethanol core. This is followed by the introduction of the dimethylamino and ethoxy groups through nucleophilic substitution reactions. The methylthio group is then added via a thiolation reaction. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzenemethanol core can be reduced to a benzyl alcohol derivative.

    Substitution: The dimethylamino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzenemethanol derivatives.

Scientific Research Applications

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the ethoxy and methylthio groups contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-((2-(Dimethylamino)ethoxy)methyl)-6-methyl-2-naphthalenemethanol hydrochloride
  • Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride

Uniqueness

Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

131961-52-9

Molecular Formula

C13H22ClNO2S

Molecular Weight

291.84 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-(4-methylsulfanylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C13H21NO2S.ClH/c1-14(2)8-9-16-10-13(15)11-4-6-12(17-3)7-5-11;/h4-7,13,15H,8-10H2,1-3H3;1H

InChI Key

IYXDNGRRMVMRGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC=C(C=C1)SC)O.Cl

Origin of Product

United States

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